
Monobenzyl phthalate
Overview
Description
Monobenzyl phthalate (MBzP; CAS No. 2528-16-7) is the primary urinary metabolite of butyl benzyl phthalate (BBP), a plasticizer widely used in vinyl flooring, adhesives, and consumer products . MBzP is formed via hydrolysis of BBP by bacterial oxidoreductases during biodegradation or human metabolic processes . Unlike its parent compound, MBzP is bioactive and has been implicated in endocrine disruption, reproductive toxicity, and oxidative stress . Population studies, such as NHANES, report low but consistent urinary levels of MBzP in humans, with median concentrations of 0.46 μg/L in pregnant women and downward trends in exposure from 2001–2010 (-32%) due to regulatory shifts .
Preparation Methods
Synthetic Routes and Reaction Conditions: Monobenzyl phthalate can be synthesized through the esterification of phthalic anhydride with benzyl alcohol. The reaction typically involves heating phthalic anhydride with benzyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid . The reaction proceeds as follows:
Phthalic anhydride+Benzyl alcohol→Monobenzyl phthalate+Water
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where phthalic anhydride and benzyl alcohol are fed into a reactor with a catalyst. The reaction mixture is then distilled to separate the product from unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions: Monobenzyl phthalate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, this compound can hydrolyze to form phthalic acid and benzyl alcohol.
Oxidation: this compound can be oxidized to form phthalic acid.
Substitution: The benzyl group in this compound can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles under suitable conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and benzyl alcohol.
Oxidation: Phthalic acid.
Substitution: Depending on the nucleophile, various substituted phthalates.
Scientific Research Applications
Industrial Applications
Monobenzyl phthalate is widely used as a plasticizer in the production of flexible plastics, coatings, and adhesives. Its ability to enhance the flexibility and durability of materials makes it valuable in manufacturing processes for consumer goods, automotive components, and construction materials. The following table summarizes key industrial applications:
Application | Description |
---|---|
Plasticizer | Enhances flexibility and durability in plastics. |
Coatings | Provides protective layers in paints and varnishes. |
Adhesives | Improves bonding properties in various adhesive formulations. |
Cosmetics | Used in personal care products for texture enhancement. |
Biological Research Applications
This compound has been extensively studied for its endocrine-disrupting properties . Research indicates that it may interfere with hormone functions by mimicking or blocking hormones in the body, leading to potential reproductive and developmental toxicity. Key findings from relevant studies include:
- Cytotoxicity Studies : In vitro studies have shown that this compound exhibits moderate cytotoxic effects on pancreatic beta cells, which are crucial for insulin production. This raises concerns about its role in metabolic disorders such as type 2 diabetes .
- Gene Expression : Exposure to this compound has been linked to altered gene expression related to DNA repair mechanisms and oxidative stress responses.
The following table outlines significant biological research findings:
Study Focus | Findings |
---|---|
Cytotoxicity on Beta Cells | Decreased cell viability and increased oxidant levels. |
Endocrine Disruption | Altered hormone activity affecting reproductive outcomes. |
Gene Expression | Changes in mRNA levels associated with stress responses. |
Medical Applications
In medical research, this compound is utilized to assess potential health risks associated with phthalate exposure, particularly concerning endocrine disruption and reproductive health. Studies highlight the compound's role in:
- Toxicology Assessments : Evaluating reproductive health impacts through animal models.
- Metabolism Studies : Investigating metabolic pathways of phthalates and their conjugates to understand their toxicity better .
Case Studies
- Endocrine Disruption in Animal Models : A study demonstrated that exposure to this compound resulted in significant reproductive toxicity in rodent models, implicating its potential effects on human health.
- Cytotoxic Effects on Insulin Production : Research involving INS-1 pancreatic beta cells indicated that this compound exposure led to reduced insulin secretion capabilities, suggesting a link to metabolic disorders like diabetes .
Mechanism of Action
Monobenzyl phthalate exerts its effects primarily through its role as an endocrine disruptor. It can interfere with hormone synthesis, transport, and metabolism by interacting with hormone receptors and enzymes involved in these processes . This disruption can lead to various biological effects, including developmental and reproductive toxicity .
Comparison with Similar Compounds
Comparison with Similar Phthalate Metabolites
Exposure Levels and Trends
MBzP exhibits lower urinary concentrations compared to metabolites like monoethyl phthalate (MEP) and monobutyl phthalate (MBP). For example:
Key Insight: While DEHP metabolites remain dominant in exposure profiles, MBzP’s decline reflects reduced BBP use in favor of substitutes like di-isononyl phthalate (DINP) .
Metabolic Pathways and Bioactivity
Phthalates undergo phase I hydrolysis to monoesters (e.g., MBzP) followed by phase II conjugation. MBzP is more bioactive than BBP, inhibiting sulfotransferase enzymes (SULT1A1) and disrupting steroidogenesis . Comparative toxicity mechanisms:
Key Insight : MBzP uniquely disrupts sulfotransferases critical for hormone metabolism, amplifying endocrine effects compared to MBP or MEHP .
Epidemiological Health Associations
MBzP’s health impacts differ from other metabolites in specificity and severity:
Environmental Persistence and Biodegradation
MBzP is less persistent than DEHP metabolites but accumulates in anaerobic environments. Comparative biodegradation pathways:
Key Insight : MBzP’s biodegradability by Enterobacter sp. reduces long-term environmental burden relative to DEHP .
Biological Activity
Monobenzyl phthalate (MBzP) is a phthalate ester primarily used as a plasticizer in various consumer products, including vinyl flooring, adhesives, and personal care items. As a metabolite of butyl benzyl phthalate (BBzP), MBzP has garnered attention due to its potential biological activity and health implications. This article provides a comprehensive overview of the biological effects of MBzP, supported by research findings, case studies, and data tables.
MBzP is an ortho-phthalate, characterized by its structure as an ester of benzenedicarboxylic acid. It is commonly found in:
- Vinyl flooring
- Adhesives
- Sealants
- Personal care products
Exposure to MBzP typically occurs through direct contact with products containing BBzP or via inhalation of contaminated air .
In Vitro Studies
Research has indicated that MBzP can disrupt cellular functions and induce oxidative stress. A study assessing the effects of various phthalates on human erythrocytes found that exposure to MBzP increased levels of methemoglobin (metHb) and reactive oxygen species (ROS), leading to oxidative damage and altered antioxidant enzyme activity (e.g., superoxide dismutase, catalase) at concentrations as low as 0.5 µg/mL .
Epidemiological Studies
Epidemiological studies have linked MBzP exposure to various health outcomes:
- Metabolic Disorders : Increased levels of MBzP have been associated with higher waist circumference and insulin resistance in adult men .
- Allergic Reactions : A study involving children found that elevated levels of BBzP, which metabolizes to MBzP, were correlated with allergic symptoms such as rhinitis and eczema .
- Respiratory Issues : In a nested case-control study, associations were observed between phthalate exposure (including MBzP) and asthma symptoms in children .
The biological activity of MBzP is primarily attributed to its ability to act as an endocrine disruptor. It interferes with hormonal signaling pathways, potentially leading to reproductive and developmental toxicity. The following mechanisms have been proposed:
- Oxidative Stress : MBzP exposure induces oxidative stress by increasing ROS levels, which can damage cellular components and lead to apoptosis .
- Endocrine Disruption : As with other phthalates, MBzP may mimic or block hormone action, affecting reproductive health and development .
Table 1: Health Concerns Associated with this compound Exposure
Health Concern | Evidence Level |
---|---|
Chronic effects | Unknown |
Immune system effects | Limited |
Respiratory system issues | Unknown |
Metabolic disorders | Moderate |
Allergic reactions | Moderate |
Table 2: Concentration Levels of Phthalate Metabolites in Urine Samples
Case Studies
- Children's Health Study : A study conducted in Tianjin involving 243 children revealed significant associations between urinary concentrations of phthalates (including MBzP) and asthma diagnosis, suggesting that early-life exposure may influence respiratory health outcomes .
- Metabolic Health Research : An investigation into adult populations showed that higher urinary concentrations of MBzP correlated with increased waist circumference and insulin resistance, indicating potential risks for metabolic syndrome .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying MBzP in biological matrices, and how should they be validated?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and specificity for MBzP detection in urine or serum . Validation should follow guidelines from Medicinal Chemistry Research, including calibration curve linearity (R² > 0.99), limits of detection (LOD < 0.1 ng/mL), and recovery rates (85–115%) using isotopically labeled internal standards (e.g., MBzP-¹³C₄) . Cross-validation with gas chromatography-mass spectrometry (GC-MS) is advised to confirm reproducibility .
Q. How can researchers prepare MBzP standards with high purity for environmental analysis?
- Methodological Answer : MBzP standards should be stored at 0–6°C to prevent degradation . Purity verification (>98%) via high-performance liquid chromatography (HPLC) with UV detection at 254 nm is critical. For environmental studies, spiking matrices (e.g., synthetic urine or soil extracts) with known MBzP concentrations ensures calibration accuracy .
Q. What is the metabolic pathway of MBzP in mammalian systems, and how does it inform exposure assessment?
- Methodological Answer : MBzP is a primary metabolite of benzyl butyl phthalate (BBzP), formed via hepatic hydrolysis . In vivo studies using rodent models show rapid urinary excretion (t₁/₂ = 4–6 hours). Researchers should use longitudinal sampling designs to capture temporal exposure patterns and correlate MBzP levels with parent compound intake .
Advanced Research Questions
Q. How can conflicting epidemiological data on MBzP’s endocrine-disrupting effects be resolved?
- Methodological Answer : Discrepancies often arise from confounding variables (e.g., co-exposure to other phthalates) or variability in biomonitoring protocols. A meta-analysis approach, stratified by population demographics and exposure windows, can identify bias. Adjust for covariates like creatinine levels in urine samples and use multivariate regression models to isolate MBzP-specific effects .
Q. What experimental designs are optimal for studying MBzP’s transgenerational toxicity?
- Methodological Answer : Multigenerational rodent studies with controlled MBzP dosing (e.g., 50–500 mg/kg/day) are recommended. Measure epigenetic markers (DNA methylation, histone modification) in F1–F3 generations via bisulfite sequencing or chromatin immunoprecipitation (ChIP). Include negative controls (vehicle-only) and positive controls (e.g., vinclozolin) to benchmark effects .
Q. What are the challenges in detecting MBzP-protein adducts, and how can they be addressed?
- Methodological Answer : MBzP’s low molecular weight and transient binding to serum albumin complicate detection. Use immunoprecipitation coupled with nano-LC-MS/MS to isolate adducts. Optimize quenching agents (e.g., iodoacetamide) to stabilize covalent bonds during sample preparation. Validate findings with synthetic MBzP-adduct standards .
Q. How should researchers approach cumulative risk assessment for MBzP alongside other phthalate metabolites?
- Methodological Answer : Apply the Hazard Index (HI) model, integrating toxicity equivalence factors (TEFs) for MBzP, MEHP, and MEP. Use probabilistic modeling (e.g., Monte Carlo simulations) to account for co-exposure scenarios. Prioritize in vitro assays (e.g., steroidogenesis disruption in H295R cells) to quantify additive/synergistic effects .
Q. Methodological Considerations
- Data Analysis : Raw datasets (e.g., LC-MS/MS chromatograms) should be archived in repositories like Figshare. Processed data must include error margins (e.g., ± SEM) and statistical tests (ANOVA, Tukey’s HSD) .
- Ethical Reporting : Disclose all conflicts of interest and adhere to ICMJE guidelines for chemical nomenclature and reagent sourcing .
Properties
IUPAC Name |
2-phenylmethoxycarbonylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O4/c16-14(17)12-8-4-5-9-13(12)15(18)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKIUQUXDNHBFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
23239-68-1 (calcium salt) | |
Record name | Mono-benzyl phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002528167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9043938 | |
Record name | Monobenzyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2528-16-7 | |
Record name | Monobenzyl phthalate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2528-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Mono-benzyl phthalate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002528167 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2528-16-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402008 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2-Benzenedicarboxylic acid, 1-(phenylmethyl) ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Monobenzyl phthalate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9043938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl hydrogen phthalate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.974 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MONOBENZYL PHTHALATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/27NM8BNV1K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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